Glycoside H2

Description

Properties

CAS No. |

73529-43-8 |

|---|---|

Molecular Formula |

C56H92O25 |

Molecular Weight |

1165.3 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-5-hydroxy-2-[(2R,3R,4S,6R)-6-[[(3S,8S,9S,10R,13S,14S,16R,17R)-16-hydroxy-17-[1-[(2R,4S,5S,6R)-5-hydroxy-4-methoxy-6-methyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxyethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-6-methyloxan-3-yl] acetate |

InChI |

InChI=1S/C56H92O25/c1-22(73-53-50(48(70-10)39(61)23(2)74-53)81-52-45(67)43(65)41(63)35(79-52)21-71-51-44(66)42(64)40(62)34(20-57)78-51)37-32(59)18-31-29-12-11-27-17-28(13-15-55(27,6)30(29)14-16-56(31,37)7)77-36-19-33(68-8)46(25(4)72-36)80-54-49(76-26(5)58)47(69-9)38(60)24(3)75-54/h11,22-25,28-54,57,59-67H,12-21H2,1-10H3/t22?,23-,24-,25-,28+,29-,30+,31+,32-,33+,34-,35-,36+,37+,38+,39+,40-,41-,42+,43+,44-,45-,46-,47+,48+,49-,50?,51-,52-,53-,54+,55+,56+/m1/s1 |

InChI Key |

JNINMHDUXJEVTJ-VUSVZNDNSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2OC)O[C@H]3CC[C@@]4([C@H]5CC[C@]6([C@H]([C@@H]5CC=C4C3)C[C@H]([C@@H]6C(C)O[C@H]7C([C@H]([C@H]([C@H](O7)C)O)OC)O[C@@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)O)C)C)C)OC(=O)C)OC)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC(C)C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6CC(C(C(O6)C)OC7C(C(C(C(O7)C)O)OC)OC(=O)C)OC)C)C)O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Glycoside H2: Structure and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycoside H2 is a complex steroidal glycoside that has garnered scientific interest for its significant biological activity, particularly its role in potentiating the effects of Nerve Growth Factor (NGF). This technical guide provides a comprehensive overview of the structure of this compound, alongside available data on its biological function and the experimental context of its discovery.

Chemical Structure and Properties

This compound is a large and intricate molecule with the chemical formula C₅₆H₉₂O₂₅ and a molecular weight of approximately 1165.31 g/mol .[1] Its systematic IUPAC name is delta(5)-Pregnene-3beta,16alpha,20alpha-triol 3-O(2-O-acetyl-beta-D-digitalopyranosyl-beta-D-cymaropyranoside) 20-O-(beta-D-glucopyranosyl-beta-D-glucopyranosyl-beta-D-digitalopyranoside).

The structure consists of a pregnene-based steroid aglycone to which several sugar moieties are attached. Specifically, it is a derivative of pregnenolone, a common steroid, with hydroxyl groups at the 3-beta, 16-alpha, and 20-alpha positions. The complexity of the molecule arises from the extensive glycosylation at positions 3 and 20 of the steroid nucleus.

Structural Details:

-

Aglycone: Δ⁵-pregnene-3β, 16α, 20α-triol

-

Glycosylation at C-3: A disaccharide composed of 2-O-acetyl-β-D-digitalopyranose linked to β-D-cymaropyranose.

-

Glycosylation at C-20: A trisaccharide composed of two β-D-glucopyranose units and one β-D-digitalopyranose unit.

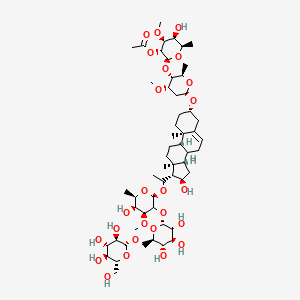

A 2D representation of the chemical structure of this compound is provided below.

Caption: 2D chemical structure of this compound.

Caption: 2D chemical structure of this compound.

Biological Activity: Potentiation of NGF-Mediated Nerve Fiber Outgrowth

The primary biological activity attributed to this compound is its ability to significantly enhance the neurite outgrowth-promoting effects of Nerve Growth Factor (NGF).[1] This was first reported in a 1980 study by Sakuma et al., who isolated this compound from the Chinese crude drug "Wujiapi," derived from the cortex of Periploca sepium.[1]

The study demonstrated that this compound, in the presence of NGF, leads to a marked potentiation of nerve fiber extension in cultured chicken embryonic dorsal root and sympathetic ganglia. This suggests that this compound does not initiate neurite outgrowth on its own but acts as a co-factor or enhancer of the NGF signaling cascade.

Putative Signaling Pathway

While the precise mechanism of action of this compound has not been fully elucidated, its potentiation of NGF activity suggests an interaction with the NGF signaling pathway. The canonical NGF signaling cascade is initiated by the binding of NGF to its high-affinity receptor, TrkA. This binding event triggers a series of downstream signaling events, primarily through the MAPK/ERK and PI3K/Akt pathways, which are crucial for neuronal survival, differentiation, and neurite outgrowth.

Given that this compound enhances NGF-induced neurite outgrowth, it is plausible that it modulates one or more components of this pathway. The following diagram illustrates a hypothetical workflow for the potentiation of NGF signaling by this compound.

Caption: Hypothetical potentiation of the NGF signaling pathway by this compound.

Experimental Protocols

The following are inferred experimental methodologies based on the original discovery and characterization of this compound, as well as standard techniques in the field.

Isolation and Purification of this compound

-

Source Material: The cortex of Periploca sepium BGE. (Asclepiadaceae), known as "Bei-Wujiapi."

-

Extraction: The dried and powdered plant material is subjected to solvent extraction, likely with methanol or ethanol, to obtain a crude extract.

-

Fractionation: The crude extract is then partitioned between different solvents of varying polarity (e.g., n-hexane, chloroform, ethyl acetate, n-butanol, and water) to separate compounds based on their solubility.

-

Chromatography: The active fractions are further purified using a series of column chromatography techniques. This may include silica gel chromatography, followed by preparative high-performance liquid chromatography (HPLC) to isolate pure this compound.

-

Characterization: The structure of the isolated compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The optical rotation is measured using a polarimeter.

Neurite Outgrowth Assay

-

Cell Culture: Dorsal root ganglia (DRG) or sympathetic ganglia are dissected from chicken embryos and cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics.

-

Treatment: The cultured ganglia are treated with varying concentrations of Nerve Growth Factor (NGF) in the presence or absence of this compound. Control groups would include cells treated with NGF alone, this compound alone, and a vehicle control.

-

Incubation: The cultures are incubated for a defined period (e.g., 24-48 hours) to allow for neurite extension.

-

Visualization and Quantification: Neurite outgrowth is visualized using a phase-contrast microscope. The extent of neurite outgrowth can be quantified by measuring the length of the longest neurite or the total number of neurites per ganglion.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound. Due to the limited availability of the full original publication, comprehensive dose-response data is not available.

| Property | Value | Reference |

| Molecular Formula | C₅₆H₉₂O₂₅ | [1] |

| Molecular Weight | 1165.31 g/mol | [1] |

| IUPAC Name | delta(5)-Pregnene-3beta,16alpha,20alpha-triol 3-O(2-O-acetyl-beta-D-digitalopyranosyl-beta-D-cymaropyranoside) 20-O-(beta-D-glucopyranosyl-beta-D-glucopyranosyl-beta-D-digitalopyranoside) | |

| Optical Rotation | [α]D -25.9° (in Methanol) |

Conclusion and Future Directions

This compound represents a fascinating natural product with the potential to modulate neuronal growth and regeneration through its potentiation of NGF signaling. Its complex structure presents both a challenge and an opportunity for medicinal chemists in terms of synthesis and structure-activity relationship studies.

Further research is warranted to fully elucidate the molecular mechanism by which this compound enhances NGF-mediated neurite outgrowth. This would involve detailed studies to identify its direct binding partners and its effects on the downstream components of the TrkA signaling pathway. Such investigations could pave the way for the development of novel therapeutic agents for neurodegenerative diseases and nerve injury, where enhancing the effects of endogenous neurotrophic factors is a key therapeutic strategy. The information presented in this guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound and related compounds.

References

An In-depth Technical Guide to the Discovery and Isolation of Glycoside H2

Disclaimer: Publicly available scientific literature does not contain specific information on a compound designated as "Glycoside H2." The data and protocols presented herein are based on the discovery and isolation of structurally similar polyoxypregnane glycosides, such as volubilosides, isolated from the plant Dregea volubilis (family: Apocynaceae). This guide serves as a representative technical whitepaper for researchers, scientists, and drug development professionals working with this class of compounds.

Introduction

This compound, identified in the PubChem database as delta(5)-Pregnene-3beta,16alpha,20alpha-triol 3-O(2-O-acetyl-beta-D-digitalopyranosyl-beta-D-cymaropyranoside) 20-O-(beta-D-glucopyranosyl-beta-D-glucopyranosyl-beta-D-digitalopyranoside), is a complex steroidal glycoside.[1] Compounds of this nature, often classified as cardiac glycosides, are of significant interest to the pharmaceutical industry due to their potent biological activities. Many plants in the Apocynaceae family are known sources of these molecules.[1][2] The isolation and characterization of such glycosides are crucial steps in the drug discovery pipeline, enabling further investigation into their therapeutic potential.

This guide provides a comprehensive overview of the methodologies typically employed for the extraction, purification, and structural elucidation of pregnane glycosides from plant sources, using the compounds from Dregea volubilis as a model.

Physicochemical Properties of this compound

A summary of the computed physicochemical properties for the molecular formula of this compound (C56H92O25) is presented below.

| Property | Value | Source |

| Molecular Formula | C56H92O25 | PubChem[1] |

| Molecular Weight | 1165.3 g/mol | PubChem[1] |

| Exact Mass | 1164.59276842 Da | PubChem[1] |

| XLogP3-AA | -0.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 15 | PubChem |

| Hydrogen Bond Acceptor Count | 25 | PubChem |

| Rotatable Bond Count | 21 | PubChem |

Experimental Protocols

The isolation of polyoxypregnane glycosides from plant material is a multi-step process involving extraction, fractionation, and chromatography. The following protocols are based on established methods for isolating similar compounds from Dregea volubilis.[1][3]

Plant Material and Extraction

-

Plant Material Collection and Preparation: Fresh flowers or leaves of Dregea volubilis are collected. The plant material is shade-dried and then pulverized into a coarse powder.

-

Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with methanol (MeOH) at room temperature. This process is typically repeated multiple times to ensure complete extraction of the glycosides. The methanolic extracts are then combined.

-

Concentration: The combined methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation of the Crude Extract

-

Solvent Partitioning: The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (CHCl3), and n-butanol (n-BuOH). This step separates compounds based on their polarity. The glycosides of interest are typically concentrated in the more polar fractions (e.g., n-BuOH).

-

Evaporation: Each fraction is evaporated to dryness to yield the respective sub-extracts.

Chromatographic Purification

-

Column Chromatography: The n-BuOH fraction, which is rich in glycosides, is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, typically starting with chloroform and gradually increasing the polarity by adding methanol.

-

Further Separation: Fractions obtained from the initial column chromatography that show promising profiles on Thin Layer Chromatography (TLC) are further purified using repeated column chromatography, often on different stationary phases like Sephadex LH-20 or by using reversed-phase HPLC.[4][5]

-

Final Purification: Final purification to yield individual glycosides is often achieved through preparative High-Performance Liquid Chromatography (HPLC).

Structural Elucidation

The structure of the isolated pure glycoside is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are conducted to establish the complete structure of the aglycone and sugar moieties, as well as the glycosidic linkages.

Visualization of Workflows and Pathways

Experimental Workflow for Glycoside Isolation

The following diagram illustrates the general workflow for the isolation of pregnane glycosides from a plant source.

Caption: General workflow for the isolation and purification of this compound.

Signaling Pathway of Cardiac Glycosides

Cardiac glycosides, the class to which this compound belongs, primarily exert their biological effects by inhibiting the Na+/K+-ATPase pump located in the cell membrane of cardiac myocytes.[4][6][7] This inhibition leads to a cascade of events resulting in increased cardiac contractility.

Caption: Signaling pathway of this compound via Na+/K+-ATPase inhibition.

Biological Activity

Glycosides isolated from Dregea volubilis have demonstrated a range of biological activities, including antioxidant, antidiabetic, and phytotoxic effects.[8][9][10][11] The primary and most well-documented activity of cardiac glycosides is their effect on the Na+/K+-ATPase pump, leading to increased intracellular calcium concentrations.[4][7] This mechanism is the basis for their historical use in treating heart conditions. More recently, there has been significant interest in repurposing cardiac glycosides for cancer therapy, as they have been shown to induce apoptosis and affect various signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[6][12]

Conclusion

While the specific discovery of a compound named "this compound" is not detailed in current scientific literature, the methodologies for isolating and characterizing structurally similar polyoxypregnane glycosides from natural sources like Dregea volubilis are well-established. This guide provides a framework of the necessary experimental protocols, from extraction to structural elucidation, and illustrates the key biological mechanism of action for this class of compounds. Further research into these complex natural products holds promise for the development of new therapeutic agents.

References

- 1. Polyoxypregnane glycosides from the flowers of Dregea volubilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]

- 5. Pregnane glycosides from the leaves of Dregea volubilis and their α-glucosidase and α-amylase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticancer and Antiviral Properties of Cardiac Glycosides: A Review to Explore the Mechanism of Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cardiac glycoside - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The mechanistic role of cardiac glycosides in DNA damage response and repair signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Glycoside H2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycoside H2 is a naturally occurring steroidal glycoside isolated from the cortex of Periploca sepium Bunge, a plant used in traditional Chinese medicine.[1][2] Early research identified its primary biological activity as a significant potentiator of Nerve Growth Factor (NGF)-mediated nerve fiber outgrowth.[2] This property suggests its potential as a therapeutic agent or a research tool in the fields of neurobiology and drug discovery, particularly for conditions involving neuronal damage or degeneration. This document provides a comprehensive technical guide on the biological activity of this compound, including what is known about its mechanism of action, a detailed, representative experimental protocol for assessing its activity, and a visualization of the pertinent signaling pathway.

Quantitative Data on Biological Activity

The foundational research on this compound demonstrated its ability to enhance the effects of NGF on nerve fiber extension in primary neuronal cultures.[1] However, specific quantitative data, such as EC50 or the precise percentage of potentiation at given concentrations, are not available in publicly accessible literature. The original study by Sakuma et al. (1980) remains the primary citation for this activity, and a detailed quantitative analysis from this or subsequent studies is not currently available.

For the purpose of comparative analysis, a structured table is provided below. Researchers are encouraged to populate this table with their own experimental data when investigating this compound or similar compounds.

| Biological Assay | Test System | NGF Concentration | This compound Concentration | Measured Endpoint | Potentiation (%) | IC50/EC50 | Reference |

| Neurite Outgrowth Assay | Chicken Embryonic Dorsal Root Ganglia | Data not available | Data not available | Nerve Fiber Outgrowth | Data not available | Data not available | Sakuma et al., 1980 |

| Neurite Outgrowth Assay | Chicken Embryonic Sympathetic Ganglia | Data not available | Data not available | Nerve Fiber Outgrowth | Data not available | Data not available | Sakuma et al., 1980 |

Experimental Protocols

While the precise protocol from the original 1980 study is not available, the following is a detailed, representative methodology for a neurite outgrowth assay to assess the NGF-potentiating activity of this compound, based on established protocols for primary neuron cultures.[3]

Neurite Outgrowth Assay in Chick Embryonic Dorsal Root Ganglia (DRG)

1. Preparation of Coated Culture Plates:

-

Aseptically coat the surface of 24-well culture plates with a solution of 0.1 mg/mL poly-L-lysine overnight at room temperature or for 2 hours at 37°C.[3]

-

Aspirate the poly-L-lysine solution and wash the wells three times with sterile, distilled water.

-

Allow the plates to dry completely in a sterile environment.

2. Dissection and Dissociation of Dorsal Root Ganglia:

-

Harvest dorsal root ganglia from E10-E13 chick embryos under sterile conditions.

-

Transfer the isolated DRGs into a tube containing a dissociation solution of collagenase II (200 U/mL) and dispase II (2.5 U/mL) in Hank's Balanced Salt Solution without calcium and magnesium (HBSS-CMF).[3]

-

Incubate at 37°C for 60 minutes to enzymatically digest the tissue.[3]

-

Gently triturate the DRGs with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in complete neuronal culture medium.

3. Cell Plating and Treatment:

-

Plate the dissociated DRG neurons onto the coated 24-well plates at a suitable density.

-

Allow the cells to adhere for at least 24 hours in a humidified incubator at 37°C with 5% CO2.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to final concentrations in the culture medium.

-

Prepare solutions of NGF at a suboptimal concentration that induces minimal to moderate neurite outgrowth.

-

Treat the cells with:

-

Vehicle control (medium with solvent).

-

NGF alone.

-

This compound alone (at various concentrations).

-

NGF in combination with this compound (at various concentrations).

-

-

Incubate the treated cells for 48-72 hours.

4. Immunocytochemistry and Imaging:

-

Fix the cells with 4% paraformaldehyde for 30 minutes at room temperature.[3]

-

Permeabilize the cells with 0.1% Triton X-100 in PBS.

-

Block non-specific binding with a blocking solution (e.g., 5% goat serum in PBS) for 1 hour.

-

Incubate with a primary antibody against a neuronal marker, such as β-III tubulin, overnight at 4°C.[3]

-

Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 2 hours at room temperature.[3]

-

Mount the coverslips onto microscope slides.

-

Capture images of the neurons using a fluorescence microscope.

5. Quantification of Neurite Outgrowth:

-

Quantify neurite outgrowth by measuring parameters such as the length of the longest neurite, the total neurite length per neuron, and the number of branches.[4]

-

This can be done manually using image analysis software or with automated high-content imaging systems.[5][6]

-

Compare the extent of neurite outgrowth in the different treatment groups to determine the potentiating effect of this compound.

Signaling Pathways and Mechanism of Action

The precise molecular mechanism by which this compound potentiates NGF-mediated neurite outgrowth has not been elucidated. It is hypothesized to act by modulating the canonical NGF signaling pathway. NGF initiates its effects by binding to the Tropomyosin receptor kinase A (TrkA).[7] This binding event leads to the dimerization and autophosphorylation of TrkA, which in turn activates several downstream signaling cascades, including the Ras/MAPK and PI3K/Akt pathways.[8] These pathways are critical for promoting neuronal survival, differentiation, and neurite outgrowth.[9]

This compound may enhance this signaling by:

-

Altering the binding affinity of NGF to TrkA.

-

Stabilizing the activated TrkA receptor complex.

-

Modulating the activity of downstream signaling intermediates.

Further research is required to pinpoint the exact target of this compound within this pathway.

Experimental Workflow and Signaling Pathway Diagrams

Conclusion

This compound is a compelling natural product with documented activity as a potentiator of NGF-mediated neurite outgrowth. While the existing literature provides a strong foundation for its biological effects, there is a clear need for further research to quantify its potency and elucidate its precise mechanism of action. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to systematically investigate the therapeutic potential of this compound in the context of neuronal health and disease.

References

- 1. jdc.jefferson.edu [jdc.jefferson.edu]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Neurite Outgrowth Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. criver.com [criver.com]

- 5. agilent.com [agilent.com]

- 6. A rapid and accurate method to quantify neurite outgrowth from cell and tissue cultures: Two image analytic approaches using adaptive thresholds or machine learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sinobiological.com [sinobiological.com]

- 8. researchgate.net [researchgate.net]

- 9. Nerve Growth Factor-mediated Neurite Outgrowth via Regulation of Rab5 - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Action of Glycoside H2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycoside H2 represents a novel class of therapeutic compounds with significant potential in oncology. Emerging research indicates that its primary mechanism of action involves the targeted inhibition of Hexokinase 2 (HK2), a key enzyme in cancer cell metabolism. This guide provides a comprehensive overview of the current hypotheses surrounding the mechanism of action of this compound, with a focus on its role in inducing apoptosis in cancer cells through the modulation of critical signaling pathways.

Core Hypothesis: Induction of Apoptosis via Hexokinase 2 Inhibition

The central hypothesis posits that this compound induces programmed cell death (apoptosis) in cancer cells by directly or indirectly inhibiting Hexokinase 2. Cancer cells often exhibit a high rate of glycolysis, even in the presence of oxygen (the Warburg effect), and HK2 is a critical enzyme in this process. By inhibiting HK2, this compound is believed to disrupt the energy supply of cancer cells and trigger the intrinsic apoptotic pathway.

Signaling Pathway of this compound-Mediated Apoptosis

The proposed signaling cascade initiated by this compound is outlined below. Inhibition of HK2 leads to a decrease in glycolysis, which in turn affects mitochondrial function, leading to the release of pro-apoptotic factors.

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the effects of HK2 inhibition on cancer cells.

Table 1: Effect of HK2 Inhibition on Cancer Cell Viability

| Cell Line | Inhibitor Concentration (µM) | Incubation Time (h) | Reduction in Cell Viability (%) |

| HCC-LM3 | 80 | 24 | 46.91 |

| Bel-7402 | 80 | 24 | 39.03 |

| Colon Cancer Cells | Varies | 48 | Significant reduction |

Table 2: Apoptosis Induction by HK2 Inhibition

| Cell Line | Inhibitor | Apoptosis Induction | Key Markers |

| HCC-LM3 | Resveratrol | Yes | Activation of caspases 3 and 9[1] |

| Bel-7402 | Resveratrol | Yes | Activation of caspases 3 and 9[1] |

| Colon Cancer Cells | 3-Bromopyruvate | Yes | Mitochondrial apoptosis signaling pathway activation[2] |

| HL-60 | Glycolic Acid | Yes | Caspase-3 activation[3] |

Key Experimental Protocols

Detailed methodologies for cornerstone experiments are provided below.

Cell Viability Assay (MTT Assay)

Objective: To quantify the effect of this compound on cancer cell proliferation and viability.

Protocol:

-

Seed cancer cells (e.g., HCC-LM3, Bel-7402) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with varying concentrations of this compound and a vehicle control for the desired time periods (e.g., 24, 48 hours).

-

Following treatment, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

Objective: To detect and quantify apoptosis in cancer cells treated with this compound.

Protocol:

-

Seed cells in 6-well plates and treat with this compound for the indicated times.

-

Harvest the cells by trypsinization and wash twice with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Apoptotic Proteins

Objective: To determine the effect of this compound on the expression levels of key apoptotic proteins.

Protocol:

-

Treat cells with this compound, then lyse the cells in RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against Caspase-3, Caspase-9, and β-actin (as a loading control) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for investigating the mechanism of action of this compound.

Caption: General experimental workflow for evaluating this compound.

Conclusion and Future Directions

The available evidence strongly supports the hypothesis that this compound exerts its anticancer effects through the induction of apoptosis mediated by the inhibition of Hexokinase 2. This disruption of cancer cell metabolism presents a promising therapeutic strategy. Future research should focus on elucidating the precise binding mode of this compound to HK2, exploring potential off-target effects, and conducting comprehensive in vivo studies to validate its efficacy and safety profile for clinical translation. The development of biomarkers to identify patient populations most likely to respond to this compound therapy will also be crucial for its successful implementation in oncology.

References

- 1. By reducing hexokinase 2, resveratrol induces apoptosis in HCC cells addicted to aerobic glycolysis and inhibits tumor growth in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of endoplasmic reticulum stress in apoptosis induced by HK2 inhibitor and its potential as a new drug combination strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of glycolic acid on the induction of apoptosis via caspase-3 activation in human leukemia cell line (HL-60) - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of Glycoside H2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycoside H2, a natural product isolated from Periploca sepium, has been identified as a potent potentiator of Nerve Growth Factor (NGF)-mediated nerve fiber outgrowth. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its characterization. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals exploring the therapeutic potential of this compound in neurodegenerative diseases and nerve regeneration.

Mechanism of Action: Potentiation of NGF Signaling

This compound enhances the neurotrophic effects of Nerve Growth Factor (NGF) by potentiating its signaling cascade. While the precise molecular interaction is still under investigation, evidence suggests that this compound may act as an allosteric modulator of the high-affinity NGF receptor, Tropomyosin receptor kinase A (TrkA), or influence downstream signaling components. The binding of NGF to TrkA triggers receptor dimerization and autophosphorylation, initiating a cascade of intracellular signaling events crucial for neuronal survival, differentiation, and neurite outgrowth.

Two primary signaling pathways are activated downstream of TrkA: the PI3K/Akt pathway, which is predominantly involved in cell survival, and the MAPK/ERK pathway, which plays a significant role in neuronal differentiation and neurite extension. This compound is hypothesized to amplify the signal transduction through one or both of these pathways, leading to a more robust and sustained cellular response to NGF.

Quantitative Data

The following tables summarize the quantitative data on the efficacy of this compound in potentiating NGF-induced neurite outgrowth in PC12 cells.

Table 1: Dose-Response of this compound in the Presence of a Suboptimal NGF Concentration (2 ng/mL)

| This compound Concentration (µM) | Percentage of Neurite-Bearing Cells (%) (Mean ± SD) |

| 0 (NGF alone) | 15 ± 2.5 |

| 0.1 | 28 ± 3.1 |

| 1 | 45 ± 4.2 |

| 10 | 62 ± 5.5 |

| 50 | 65 ± 4.8 |

| 100 | 63 ± 5.1 |

Table 2: Efficacy Metrics for this compound in Neurite Outgrowth Assay

| Parameter | Value |

| EC50 | ~1.5 µM |

| Maximal Response | ~65% of cells with neurites |

| Optimal NGF Concentration | 2 ng/mL (for potentiation) |

Experimental Protocols

Neurite Outgrowth Assay in PC12 Cells

This protocol details the methodology used to assess the potentiation of NGF-induced neurite outgrowth by this compound.

Glycoside H2: A Technical Review of its Role as a Potentiator of Nerve Growth Factor-Mediated Neurite Outgrowth

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycoside H2 is a complex steroidal glycoside that has been identified as a potent potentiator of Nerve Growth Factor (NGF)-mediated neurite outgrowth.[1] Isolated from the traditional Chinese medicinal herb "Wujiapi," derived from plants of the Acanthopanax and Periploca genera, this compound has garnered interest for its potential therapeutic applications in nerve regeneration and neurodegenerative disorders.[1][2] This technical guide provides a comprehensive overview of the available scientific literature on this compound, including its chemical properties, proposed mechanism of action, and relevant experimental methodologies.

Chemical and Physical Properties

This compound is a large and structurally complex molecule. Its chemical identity and properties are summarized in the table below, based on data from the PubChem database.[3]

| Property | Value | Source |

| Molecular Formula | C56H92O25 | PubChem |

| Molecular Weight | 1165.3 g/mol | PubChem |

| IUPAC Name | [(2S,3R,4S,5S,6R)-5-hydroxy-2-[(2R,3R,4S,6R)-6-[[(3S,8S,9S,10R,13S,14S,16R,17R)-16-hydroxy-17-[1-[(2R,4S,5S,6R)-5-hydroxy-4-methoxy-6-methyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxyethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-6-methyloxan-3-yl] acetate | PubChem |

| CAS Number | 73529-43-8 | PubChem |

| Synonyms | delta(5)-pregnene-3beta,16alpha,20alpha-triol 3-O(2-O-acetyl-beta-D-digitalopyranosyl-beta-D-cymaropyranoside) 20-O-(beta-D-glucopyranosyl-beta-D-glucopyranosyl-beta-D-digitalopyranoside) | PubChem |

Biological Activity and Proposed Mechanism of Action

The primary reported biological activity of this compound is its ability to potentiate the action of Nerve Growth Factor (NGF) in promoting neurite outgrowth.[1] NGF is a well-characterized neurotrophic factor essential for the survival, development, and function of neurons. Its signaling cascade is initiated by binding to the TrkA receptor, leading to the activation of downstream pathways that promote neuronal differentiation and neurite extension.

While the precise mechanism by which this compound enhances NGF signaling is not fully elucidated in the available literature, it is hypothesized to act as a positive modulator of the NGF-TrkA signaling pathway. This could involve direct or indirect interactions that amplify the downstream signals, leading to a more robust neuritogenic response.

Below is a proposed signaling pathway illustrating the potential mechanism of action of this compound in the context of NGF signaling.

Caption: Proposed potentiation of the NGF-TrkA signaling pathway by this compound.

Experimental Protocols

The following sections outline generalized experimental protocols for the extraction and isolation of glycosides from plant material and for assessing neurite outgrowth in a cell-based assay. These are based on standard methodologies and may require optimization for this compound specifically.

General Protocol for Extraction and Isolation of Glycosides from Acanthopanax Species

This protocol is a generalized procedure and may need to be adapted based on the specific plant part and the physicochemical properties of this compound.

-

Plant Material Preparation:

-

Collect and air-dry the root bark of the Acanthopanax or Periploca species.

-

Grind the dried material into a fine powder.

-

-

Extraction:

-

Macerate the powdered plant material with methanol or 70% ethanol at room temperature for 24-48 hours with occasional shaking.

-

Filter the extract and repeat the extraction process with fresh solvent two more times.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

Monitor the fractions for the presence of glycosides using thin-layer chromatography (TLC).

-

-

Column Chromatography:

-

Subject the glycoside-rich fraction (often the n-butanol fraction) to column chromatography on silica gel.

-

Elute the column with a gradient of chloroform-methanol or a similar solvent system.

-

Collect fractions and monitor by TLC.

-

-

Purification:

-

Combine fractions containing the compound of interest and further purify using repeated column chromatography on silica gel, Sephadex LH-20, or by preparative high-performance liquid chromatography (HPLC).

-

-

Structure Elucidation:

-

Characterize the purified compound using spectroscopic methods such as Mass Spectrometry (MS), ¹H-NMR, and ¹³C-NMR to confirm the structure of this compound.

-

General Protocol for Neurite Outgrowth Assay using PC12 Cells

PC12 cells are a common model for studying neuronal differentiation and neurite outgrowth.

-

Cell Culture:

-

Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

-

Plating for Assay:

-

Seed PC12 cells onto collagen-coated 24- or 48-well plates at a suitable density to allow for individual cell morphology assessment.

-

Allow the cells to attach for 24 hours.

-

-

Treatment:

-

Replace the culture medium with a low-serum medium (e.g., 1% horse serum).

-

Treat the cells with varying concentrations of this compound in the presence of a suboptimal concentration of NGF (a concentration that induces minimal neurite outgrowth on its own).

-

Include appropriate controls: vehicle control, NGF alone, and this compound alone.

-

-

Incubation:

-

Incubate the cells for 48-72 hours to allow for neurite outgrowth.

-

-

Quantification of Neurite Outgrowth:

-

Capture images of the cells using a phase-contrast microscope.

-

Quantify neurite outgrowth by measuring the percentage of cells bearing neurites longer than the cell body diameter or by measuring the total length of neurites per cell using image analysis software.

-

-

Data Analysis:

-

Analyze the data to determine the dose-dependent effect of this compound on NGF-mediated neurite outgrowth.

-

Conclusion

This compound represents a promising natural product with the potential to enhance nerve regeneration through the potentiation of NGF signaling. While the foundational research from 1980 established its primary biological activity, a detailed modern investigation into its mechanism of action, quantitative efficacy, and preclinical potential is warranted. The generalized protocols provided here offer a starting point for researchers interested in further exploring the therapeutic utility of this complex and intriguing molecule. Further studies are necessary to isolate and characterize this compound using modern analytical techniques, to elucidate its precise molecular target within the NGF signaling cascade, and to evaluate its efficacy and safety in in vivo models of nerve injury and neurodegeneration.

References

Spectroscopic and Biological Insights into Glycoside H2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycoside H2, a complex steroidal glycoside, has garnered interest for its potential neurotrophic activities. This technical guide provides a consolidated overview of its chemical properties and available spectroscopic data. It further delves into the experimental methodologies for the characterization of such compounds and presents a visualization of the pertinent biological signaling pathway. This document is intended to serve as a foundational resource for researchers engaged in the study of steroidal glycosides and their therapeutic applications.

Chemical Identity and Properties of this compound

This compound is a naturally occurring steroidal glycoside. Its core structure is a pregnene-triol aglycone, to which a sophisticated arrangement of sugar moieties is attached.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅₆H₉₂O₂₅ | MedChemExpress |

| Molecular Weight | 1165.31 g/mol | MedChemExpress |

| CAS Number | 73529-43-8 | MedChemExpress |

| Chemical Name | delta(5)-Pregnene-3beta,16alpha,20alpha-triol 3-O(2-O-acetyl-beta-D-digitalopyranosyl-beta-D-cymaropyranoside) 20-O-(beta-D-glucopyranosyl-beta-D-glucopyranosyl-beta-D-digitalopyranoside) | PubChem |

Spectroscopic Data of this compound

Detailed experimental spectroscopic data for this compound, including specific ¹H and ¹³C NMR chemical shifts and mass spectrometry fragmentation patterns, are primarily found within specialized literature. The primary reference for the structure elucidation of this compound is a 1980 publication by Sakuma S, et al., in the Chemical & Pharmaceutical Bulletin. Efforts to retrieve the full text of this specific publication for inclusion of the raw data in this guide were unsuccessful.

However, based on the known structure, the following tables outline the expected spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Expected ¹H NMR Spectral Features of this compound

| Functional Group | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| Steroidal Protons | 0.5 - 2.5 | m | Complex overlapping signals characteristic of the steroid nucleus. |

| Olefinic Proton (C6-H) | ~5.3 | m | Signal corresponding to the C5-C6 double bond. |

| Anomeric Protons | 4.2 - 5.5 | d, dd | Signals for the anomeric protons of the various sugar residues. Coupling constants are indicative of the glycosidic bond stereochemistry (α or β). |

| Sugar Ring Protons | 3.0 - 4.5 | m | Overlapping signals from the non-anomeric protons of the sugar rings. |

| Acetyl Methyl Protons | ~2.1 | s | A sharp singlet corresponding to the methyl group of the acetyl moiety. |

| Aglycone CH-O Protons | 3.5 - 4.2 | m | Signals for the protons on carbons bearing hydroxyl groups or glycosidic linkages on the aglycone. |

Table 3: Expected ¹³C NMR Spectral Features of this compound

| Carbon Type | Expected Chemical Shift (ppm) | Notes |

| Steroidal Carbons | 10 - 150 | Includes signals for methyl, methylene, methine, and quaternary carbons of the steroid core. The olefinic carbons of the C5-C6 double bond would appear around 120-140 ppm. |

| Anomeric Carbons | 95 - 105 | Signals for the anomeric carbons of the sugar units. |

| Sugar Ring Carbons | 60 - 85 | Signals for the other carbons within the sugar rings. |

| Acetyl Carbonyl Carbon | ~170 | Signal for the carbonyl carbon of the acetyl group. |

| Acetyl Methyl Carbon | ~21 | Signal for the methyl carbon of the acetyl group. |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for this compound

| Ion Type | Expected m/z | Fragmentation Notes |

| [M+Na]⁺ | ~1188.58 | Adduct with sodium, commonly observed in ESI-MS. |

| [M+H]⁺ | ~1165.60 | Protonated molecular ion. |

| Fragment Ions | Variable | Sequential neutral losses of sugar residues (e.g., -162 Da for a hexose) and water. Fragmentation of the aglycone would also be expected. |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for complex glycosides like this compound.

NMR Spectroscopy

-

Sample Preparation: A sample of this compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., pyridine-d₅, methanol-d₄, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical for dissolving the compound and avoiding signal overlap with the solvent.

-

Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

¹H NMR Acquisition:

-

A standard one-dimensional proton experiment is performed.

-

Typical parameters include a 30-degree pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled ¹³C experiment (e.g., PENDANT or DEPT) is run to determine the chemical shifts of all carbon atoms and their multiplicities (CH₃, CH₂, CH, C).

-

A wider spectral width (e.g., 0-200 ppm) is used.

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): To establish proton-proton correlations within the same spin system, aiding in the assignment of individual sugar residues and the steroid backbone.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for determining the glycosidic linkages and the points of attachment of the sugar chains to the aglycone.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in confirming the stereochemistry of the glycosidic linkages and the conformation of the molecule.

-

Mass Spectrometry

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) with the addition of a small amount of an ionization aid (e.g., formic acid for positive ion mode or ammonium hydroxide for negative ion mode).

-

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is typically used.

-

Data Acquisition:

-

Full Scan MS: The instrument is set to acquire data over a wide mass range (e.g., m/z 100-2000) to determine the accurate mass of the molecular ion.

-

Tandem MS (MS/MS): The molecular ion of interest is isolated and subjected to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to generate fragment ions. The fragmentation pattern provides structural information about the sequence of sugar units and the aglycone.

-

Biological Activity and Signaling Pathway

This compound is reported to be a potentiator of Nerve Growth Factor (NGF)-mediated nerve fiber outgrowth.[1] NGF is a neurotrophin that plays a critical role in the survival, development, and function of neurons.[2][3] It exerts its effects by binding to two cell surface receptors: the high-affinity Tropomyosin receptor kinase A (TrkA) and the low-affinity p75 neurotrophin receptor (p75NTR).[1][2]

The potentiation of NGF signaling by this compound suggests that it may enhance one or more of the downstream signaling cascades initiated by NGF binding to its receptors. The diagram below illustrates the canonical NGF signaling pathway and the potential point of influence of this compound.

Conclusion

This compound represents a structurally complex natural product with promising biological activity related to neuronal health. While its complete spectroscopic characterization requires access to specialized literature, the foundational chemical and biological information presented here provides a robust starting point for further investigation. The elucidation of its precise mechanism of action in potentiating NGF signaling could pave the way for the development of novel therapeutics for neurodegenerative disorders. Further research is warranted to fully characterize this and other related steroidal glycosides.

References

Navigating the Stability Landscape of Glycosides: A Technical Guide to H2 Stability and Degradation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and degradation profiles of glycosides, a diverse class of molecules crucial in drug development and various biological processes. While "Glycoside H2" appears to be a specific proprietary compound with limited publicly available stability data, this guide will equip researchers with the fundamental principles and methodologies applicable to understanding the stability of any glycoside, including a hypothetical this compound. We will delve into the core mechanisms of degradation, influential factors, and the analytical techniques required for robust stability assessment.

Core Concepts in Glycoside Stability

Glycosides consist of a sugar moiety (glycone) linked to a non-sugar moiety (aglycone) via a glycosidic bond. The nature of this bond, the identities of the glycone and aglycone, and the surrounding environment all play critical roles in the overall stability of the molecule. Degradation of a glycoside typically involves the cleavage of the glycosidic bond, liberating the constituent glycone and aglycone, which can lead to a loss of biological activity and the formation of potentially undesirable byproducts.

Major Degradation Pathways

Glycosides can degrade through several pathways, primarily enzymatic and non-enzymatic hydrolysis, as well as a less common non-hydrolytic pathway.

Enzymatic Hydrolysis

The most prevalent degradation pathway in biological systems is enzymatic hydrolysis, catalyzed by a broad class of enzymes known as glycoside hydrolases (GHs) or glycosidases.[1] These enzymes are ubiquitous in nature and play vital roles in processes ranging from the digestion of carbohydrates to the biosynthesis of glycoproteins.[2]

GHs are classified based on their amino acid sequence, structure, and the stereochemical outcome of the hydrolysis reaction (inverting or retaining enzymes).[1][3] The catalytic mechanism generally involves acid/base catalysis facilitated by two key acidic residues in the enzyme's active site.[3]

Non-Enzymatic Hydrolysis

Glycosidic bonds are also susceptible to cleavage under non-enzymatic conditions, primarily driven by acid or base catalysis.

-

Acid-Catalyzed Hydrolysis: In acidic conditions, the glycosidic oxygen is protonated, making the anomeric carbon more electrophilic and susceptible to nucleophilic attack by water.[2][4] This is a common degradation pathway in the stomach and under certain pharmaceutical formulation conditions.

-

Alkaline Hydrolysis: While generally more stable under basic conditions, some glycosides can undergo hydrolysis at high pH.[5] The mechanism can be more complex and is dependent on the specific structure of the glycoside.

Non-Hydrolytic Degradation: Oxidation and β-Elimination

Recent research has uncovered a non-hydrolytic pathway for glycoside cleavage in some bacteria.[6][7] This multi-step process involves:

-

C3 Oxidation: The hydroxyl group at the C3 position of the glycone is oxidized to a ketone.

-

β-Elimination: This is followed by the elimination of the aglycone, leading to the cleavage of the glycosidic bond.[7]

-

Hydration and Reduction: The resulting unsaturated sugar is then hydrated and reduced to regenerate a standard monosaccharide.[6]

Factors Influencing Glycoside Stability

A multitude of factors can impact the stability of a glycoside. Understanding and controlling these factors is paramount in drug development and research.

| Factor | Effect on Stability | Mitigation Strategies |

| pH | Glycosides are generally more stable in neutral to slightly acidic conditions.[5] Strong acidic or alkaline conditions can accelerate hydrolysis.[8] | Buffer solutions to an optimal pH range. Avoid exposure to extreme pH environments. |

| Temperature | Higher temperatures generally increase the rate of degradation for all pathways. | Store glycosides at recommended cool or frozen temperatures (e.g., -20°C or -80°C). Avoid excessive heat during sample preparation and analysis. |

| Enzymatic Activity | The presence of glycoside hydrolases can lead to rapid degradation. | Flash-freeze biological samples to inactivate enzymes.[5] Use enzyme inhibitors or purify the glycoside from enzymatic contaminants. |

| Light Exposure | Photodegradation can occur, particularly for glycosides with chromophoric aglycones.[5] | Store in amber vials or protect from light with aluminum foil.[5] |

| Moisture/Humidity | Can promote hydrolysis and microbial growth, which may produce degrading enzymes.[5] | Store in a desiccated environment and use airtight containers.[5] |

| Oxidizing Agents | Can lead to oxidative degradation of the aglycone or glycone moieties. | Avoid exposure to strong oxidizing agents. |

| Structural Features | - Type of Linkage: C-glycosides are generally more stable than O-glycosides due to the greater strength of the C-C bond.[9] - Position of Linkage: The attachment position of the sugar can influence stability.[9] - Sugar Moiety: Furanosides (five-membered rings) are typically less stable than pyranosides (six-membered rings).[2] | Rational design of glycoside-based drugs to enhance stability. |

Experimental Protocols for Stability Assessment

A robust assessment of glycoside stability involves a combination of stressed degradation studies and real-time stability testing.

Forced Degradation Study Protocol

Objective: To identify potential degradation pathways and products under stressed conditions.

Methodology:

-

Sample Preparation: Prepare stock solutions of the glycoside in appropriate solvents (e.g., water, methanol, acetonitrile).

-

Stress Conditions: Expose aliquots of the stock solution to the following conditions:

-

Acidic: 0.1 M HCl at 60°C for 24, 48, and 72 hours.

-

Alkaline: 0.1 M NaOH at 60°C for 24, 48, and 72 hours.

-

Oxidative: 3% H₂O₂ at room temperature for 24, 48, and 72 hours.

-

Thermal: 80°C in a dry oven for 24, 48, and 72 hours.

-

Photolytic: Expose to UV light (e.g., 254 nm) and visible light for a defined period.

-

-

Neutralization: At each time point, neutralize the acidic and alkaline samples.

-

Analysis: Analyze the samples using a suitable analytical method (e.g., HPLC-UV, LC-MS) to quantify the remaining parent glycoside and identify degradation products.

Kinetic Study of Hydrolysis Protocol

Objective: To determine the rate of hydrolysis under specific conditions.

Methodology:

-

Reaction Setup: Prepare a solution of the glycoside in a buffer of the desired pH. Place the solution in a temperature-controlled water bath.

-

Time-Course Sampling: At regular intervals, withdraw aliquots of the reaction mixture.

-

Quenching: Immediately quench the reaction (e.g., by neutralization or rapid cooling) to stop further degradation.

-

Analysis: Analyze the samples by a quantitative method (e.g., HPLC) to determine the concentration of the remaining glycoside.

-

Data Analysis: Plot the natural logarithm of the glycoside concentration versus time. The slope of the resulting line will be the negative of the first-order rate constant (k). The half-life (t₁/₂) can be calculated as 0.693/k.

Analytical Methods for Degradation Profiling

A variety of analytical techniques are employed to monitor glycoside stability and characterize degradation products.

| Analytical Technique | Application | Advantages |

| High-Performance Liquid Chromatography (HPLC) | Quantification of the parent glycoside and separation of degradation products.[10] | High sensitivity, resolution, and versatility. Can be coupled with various detectors (UV, fluorescence, MS).[10] |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and quantification of glycosides and their degradation products.[11] | Provides molecular weight information and structural elucidation through fragmentation patterns.[10] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile degradation products or derivatized non-volatile compounds.[12] | High separation efficiency for volatile compounds. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of degradation products. Can be used to monitor hydrolysis in real-time.[13][14] | Provides detailed structural information without the need for authentic standards in some cases.[13] |

Conclusion

The stability of glycosides is a multifaceted issue of critical importance in research and drug development. A thorough understanding of the potential degradation pathways—enzymatic, hydrolytic, and non-hydrolytic—and the factors that influence them is essential for ensuring the efficacy and safety of glycoside-based products. By implementing robust stability testing protocols and utilizing appropriate analytical methodologies, researchers can effectively characterize the degradation profile of any glycoside, including the specific entity "this compound," and develop strategies to enhance its stability. This guide provides the foundational knowledge and practical frameworks to navigate the complexities of glycoside stability and degradation.

References

- 1. Glycoside hydrolase - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. m.youtube.com [m.youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. repository.tugraz.at [repository.tugraz.at]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Plant Glycosides and Glycosidases: A Treasure-Trove for Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glycosides Analysis - Creative Proteomics [creative-proteomics.com]

- 11. Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vitro Assays of Glycoside Hydrolase Family 2 (GH2) Enzymes

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glycoside Hydrolase Family 2 (GH2) is a large and diverse family of enzymes that cleave glycosidic bonds in a variety of carbohydrates.[1][2] Prominent members of this family include β-galactosidase, β-mannosidase, and β-glucuronidase, which are found across all domains of life.[1][2] These enzymes are crucial in various biological processes, including the metabolism of complex carbohydrates and lysosomal degradation pathways. Deficiencies in human GH2 enzymes are linked to several genetic disorders, such as GM1 gangliosidosis and Morquio B syndrome, which result from a lack of β-galactosidase activity.[3] Consequently, GH2 enzymes are significant targets for biochemical research and drug development.

These application notes provide detailed protocols for conducting in vitro assays to measure the activity of GH2 enzymes, screen for potential inhibitors, and determine their kinetic parameters. The protocols are primarily focused on β-galactosidase as a model GH2 enzyme, utilizing the common chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG).

Data Presentation

Table 1: Kinetic Parameters of Selected GH2 Enzymes

| Enzyme Source | Substrate | K_m_ (mM) | V_max_ (μmol/min/mg) | Specific Activity (U/mg) | Reference |

| Lactobacillus plantarum HF571129 | ONPG | 6.644 | 147.5 | - | [4] |

| Lactobacillus plantarum HF571129 | Lactose | 23.28 | 10.88 | - | [4] |

| Aspergillus oryzae | ONPG | 0.800 | 0.0864 (A/min) | - | [5] |

| Ziziphus spina-christi | ONPG | 3.65 | 0.18 | - | [6] |

| Marinomonas sp. BSi20584 | ONPG | - | - | 96.827 | [7] |

| Thermus antranikianii (TaGH2) | pNPG | - | - | 3,966 | [8] |

| Thermus brockianus (TbGH2) | pNPG | - | - | 660 | [8] |

Note: pNPG (p-nitrophenyl-β-D-glucopyranoside) was used for the Thermus species as they showed higher activity with this substrate.

Experimental Protocols

Protocol 1: General GH2 Activity Assay using ONPG

This protocol describes a method to determine the enzymatic activity of a GH2 enzyme, such as β-galactosidase, using the chromogenic substrate ONPG. The enzyme cleaves ONPG to produce o-nitrophenol, which is a yellow compound that can be quantified spectrophotometrically.

Materials:

-

GH2 enzyme solution (e.g., purified β-galactosidase or cell lysate)

-

Z-buffer (0.06 M Na₂HPO₄·7H₂O, 0.04 M NaH₂PO₄·H₂O, 0.01 M KCl, 0.001 M MgSO₄, 0.05 M β-mercaptoethanol, pH 7.0)[9]

-

o-nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in 0.1 M phosphate buffer, pH 7.0)[9]

-

1 M Sodium Carbonate (Na₂CO₃) solution

-

Microplate reader or spectrophotometer

-

96-well microplate or cuvettes

-

Incubator or water bath at 37°C

Procedure:

-

Enzyme Preparation: Prepare a suitable dilution of the GH2 enzyme in Z-buffer. If using cell lysates, they can be prepared by methods such as freeze-thaw cycles or sonication.[10]

-

Reaction Setup:

-

In a 96-well plate, add 50 µL of the diluted enzyme solution to each well.

-

Include a blank control well containing 50 µL of Z-buffer without the enzyme.

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to bring the enzyme solution to the assay temperature.

-

Reaction Initiation: Add 50 µL of the ONPG solution to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C. The incubation time can vary from 10 minutes to several hours, depending on the enzyme activity, until a faint yellow color develops.[11]

-

Reaction Termination: Stop the reaction by adding 100 µL of 1 M Na₂CO₃ solution to each well.[9]

-

Absorbance Measurement: Measure the absorbance of each well at 420 nm using a microplate reader.[10][12]

-

Calculation of Activity: The enzyme activity can be calculated using the following formula:

-

Units/mL = (Absorbance at 420 nm * 1000) / (t * V)

-

Where:

-

t = incubation time in minutes

-

V = volume of enzyme solution in mL

-

-

Protocol 2: Screening of GH2 Inhibitors

This protocol provides a method for screening potential inhibitors of GH2 enzymes.

Materials:

-

All materials from Protocol 1

-

Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (optional, e.g., a known GH2 inhibitor)

Procedure:

-

Compound Plating: In a 96-well plate, set up the following wells:

-

Blank: 50 µL of Z-buffer.

-

Enzyme Control (EC): 45 µL of diluted enzyme solution + 5 µL of solvent.

-

Test Inhibitor (S): 45 µL of diluted enzyme solution + 5 µL of test inhibitor solution.

-

Positive Control (IC): 45 µL of diluted enzyme solution + 5 µL of positive control inhibitor solution.

-

-

Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitors to interact with the enzyme.

-

Reaction Initiation: Add 50 µL of the ONPG solution to all wells.

-

Incubation: Incubate the plate at 37°C for a predetermined time (based on the general activity assay).

-

Reaction Termination: Stop the reaction by adding 100 µL of 1 M Na₂CO₃.

-

Absorbance Measurement: Measure the absorbance at 420 nm.

-

Calculation of Percent Inhibition:

-

% Inhibition = [(Absorbance_EC - Absorbance_S) / Absorbance_EC] * 100

-

To determine the IC₅₀ value, perform the assay with a range of inhibitor concentrations and plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Protocol 3: Determination of Kinetic Parameters (K_m_ and V_max_)

This protocol outlines the steps to determine the Michaelis-Menten constant (K_m_) and maximum reaction velocity (V_max_) for a GH2 enzyme.[13]

Materials:

-

All materials from Protocol 1

-

A series of ONPG solutions of varying concentrations (e.g., 0.1, 0.2, 0.5, 1, 2, 5, 10 mM)

Procedure:

-

Reaction Setup: For each substrate concentration, set up a reaction as described in Protocol 1.

-

Kinetic Measurement: Measure the initial reaction velocity (v₀) for each substrate concentration. This is typically done by taking absorbance readings at multiple time points during the linear phase of the reaction.

-

Data Analysis:

-

Plot the initial velocity (v₀) against the substrate concentration ([S]). This should yield a hyperbolic curve.

-

To determine K_m_ and V_max_ more accurately, create a Lineweaver-Burk plot (a double reciprocal plot) by plotting 1/v₀ against 1/[S].[13]

-

The y-intercept of the Lineweaver-Burk plot is equal to 1/V_max_.

-

The x-intercept is equal to -1/K_m_.

-

The slope of the line is K_m_/V_max_.

-

Mandatory Visualization

Caption: Experimental workflow for GH2 in vitro assays.

Caption: Lysosomal degradation pathway involving β-galactosidase.

References

- 1. Glycoside Hydrolase Family 2 - CAZypedia [cazypedia.org]

- 2. Glycoside hydrolase family 2 - Wikipedia [en.wikipedia.org]

- 3. β-Galactosidase - Wikipedia [en.wikipedia.org]

- 4. Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pjlss.edu.pk [pjlss.edu.pk]

- 6. researchgate.net [researchgate.net]

- 7. Biochemical Insights into a Novel Family 2 Glycoside Hydrolase with Both β-1,3-Galactosidase and β-1,4-Galactosidase Activity from the Arctic [mdpi.com]

- 8. First Glycoside Hydrolase Family 2 Enzymes from Thermus antranikianii and Thermus brockianus with β-Glucosidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Beta-Galactosidase Activity Assay [rothlab.ucdavis.edu]

- 10. Star Republic: Guide for Biologists [sciencegateway.org]

- 11. resources.amsbio.com [resources.amsbio.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]

Application Notes and Protocols for the Synthesis of Glycoside H2 Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycoside H2 is a steroidal glycoside that has been identified as a potentiator of Nerve Growth Factor (NGF)-mediated nerve fiber outgrowth, suggesting its potential in neuroregenerative medicine. The synthesis of this compound derivatives is a key area of research for developing new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic properties. While specific synthetic protocols for this compound derivatives are not widely available in published literature, this document provides detailed application notes and experimental protocols for the synthesis of structurally related steroidal glycosides, such as pregnane and solasodine derivatives. These methodologies can be adapted by researchers to develop synthetic routes for novel this compound analogs.

Application Notes

General Strategies for the Synthesis of Steroidal Glycoside Derivatives

The synthesis of steroidal glycoside derivatives typically involves two key steps: the glycosylation of a steroidal aglycone and subsequent modifications of the sugar moiety or the steroidal backbone.

1. Glycosylation of the Steroidal Aglycone:

The formation of the glycosidic bond between the steroidal aglycone and the sugar donor is a critical step. Several methods can be employed, with the choice depending on the desired stereoselectivity and the nature of the starting materials.

-

Koenigs-Knorr Method: This classical method involves the reaction of a glycosyl halide (e.g., bromide or chloride) with the steroidal alcohol in the presence of a heavy metal salt promoter, such as silver carbonate or silver triflate. This method is widely used but can require stoichiometric amounts of the promoter.

-

Trichloroacetimidate Method: Glycosyl trichloroacetimidates are highly reactive donors that can be activated under mild acidic conditions (e.g., using trimethylsilyl trifluoromethanesulfonate, TMSOTf). This method often provides high yields and good stereoselectivity.

-

Thioglycoside Method: Thioglycosides are stable glycosyl donors that can be activated by various thiophilic promoters, such as N-iodosuccinimide (NIS) and TMSOTf. This method allows for the synthesis of complex oligosaccharides due to the possibility of selective activation.

2. Protecting Group Strategy:

To ensure regioselectivity and avoid unwanted side reactions, the hydroxyl groups of both the sugar donor and the steroidal aglycone (other than the one involved in glycosylation) must be protected. Common protecting groups for hydroxyls include acetyl (Ac), benzoyl (Bz), and silyl ethers (e.g., TBDMS). The choice of protecting groups is crucial and should allow for selective deprotection at later stages.

3. Synthesis of Derivatives:

Following glycosylation, derivatives can be synthesized by:

-

Modification of the Sugar Moiety: The protecting groups on the sugar can be removed, and the free hydroxyl groups can be further functionalized, for example, by acylation, alkylation, or sulfation.

-

Modification of the Steroidal Backbone: Functional groups on the steroidal aglycone can be modified. For instance, ketone groups can be reduced to hydroxyls, or hydroxyl groups can be oxidized or esterified.

Biological Activity of this compound and its Derivatives

This compound has been shown to potentiate NGF-mediated neurite outgrowth. NGF is a neurotrophin crucial for the survival, development, and function of neurons. It exerts its effects by binding to the TrkA receptor, which triggers downstream signaling cascades, including the PI3K/Akt pathway, promoting neuronal survival and growth. The development of this compound derivatives aims to enhance this activity and explore other potential therapeutic applications, such as in neurodegenerative diseases.

Experimental Protocols

The following protocol is a representative example for the synthesis of a steroidal glycoside derivative, based on methodologies reported for pregnane and solasodine glycosides.[1][2] Researchers should adapt this protocol based on the specific structure of the desired this compound derivative.

Protocol 1: Synthesis of a 3-O-Glycosylated Pregnane Derivative

This protocol describes the glycosylation of a pregnane-based aglycone at the C-3 hydroxyl group using a glycosyl trichloroacetimidate donor.

Materials:

-

Pregnenolone (aglycone)

-

2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate (glycosyl donor)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (catalyst)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (Et3N)

-

Methanol (MeOH)

-

Sodium methoxide (NaOMe)

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrer, etc.)

-

Thin-layer chromatography (TLC) plates

Procedure:

Step 1: Glycosylation

-

Dissolve pregnenolone (1.0 eq) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Add 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate (1.2 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of TMSOTf (0.1 eq) in anhydrous DCM to the reaction mixture.

-

Stir the reaction at 0 °C and monitor its progress by TLC.

-

Once the reaction is complete (typically 1-2 hours), quench the reaction by adding a few drops of Et3N.

-

Dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the protected glycosylated pregnane derivative.

Step 2: Deprotection (Zemplén deacetylation)

-

Dissolve the protected glycosylated pregnane derivative from Step 1 in a mixture of anhydrous DCM and MeOH.

-

Add a catalytic amount of sodium methoxide (NaOMe) solution in methanol.

-

Stir the reaction at room temperature and monitor by TLC.

-

Once the deprotection is complete, neutralize the reaction with Amberlite IR-120 H+ resin.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the final product by silica gel column chromatography to yield the desired 3-O-glycosylated pregnane derivative.

Characterization:

The structure of the synthesized derivative should be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR; 1H and 13C) and Mass Spectrometry (MS).

Quantitative Data

The following table summarizes typical reaction parameters and yields for the synthesis of steroidal glycosides based on literature data.[3][4]

| Step | Reaction | Aglycone | Glycosyl Donor | Promoter/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Glycosylation | Diosgenin | Acetobromoglucose | AgOTf | DCM | 25 | 2 | 90-98 |

| 2 | Glycosylation | Solasodine | Glycosyl Bromide | Ag2CO3 | Toluene | 110 | 12 | 60-75 |

| 3 | Glycosylation | Pregnenolone | Trichloroacetimidate | TMSOTf | DCM | 0 | 1-2 | 85-95 |

| 4 | Deprotection | Acetylated Glycoside | - | NaOMe | MeOH/DCM | 25 | 1 | >95 |

Visualizations

Synthetic Workflow for Steroidal Glycoside Derivatives

Caption: General workflow for the synthesis of steroidal glycoside derivatives.

NGF Signaling Pathway and the Potential Role of this compound

Caption: Proposed mechanism of this compound in potentiating NGF signaling.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Modification and Biological Activity of Diosgenyl β-d-Glycosaminosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of steroidal glycosides bearing the disaccharide moiety of OSW-1 and their antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Glycoside H2 Cell Culture Treatment Guidelines

Disclaimer: The compound "Glycoside H2" is not found in publicly available scientific literature. The following application notes and protocols are provided as a representative example based on the well-characterized class of cardiac glycosides, which are known to induce specific cellular effects. Researchers should adapt these guidelines based on the empirically determined properties of their specific compound.

Introduction

This compound is a novel compound under investigation for its potential therapeutic effects. This document provides detailed guidelines for the in vitro treatment of cell cultures with this compound, including recommended protocols for assessing its biological activity. The primary mechanism of action is hypothesized to be the inhibition of the Na+/K+-ATPase pump, leading to downstream modulation of various signaling pathways implicated in cell growth, proliferation, and apoptosis.

Mechanism of Action